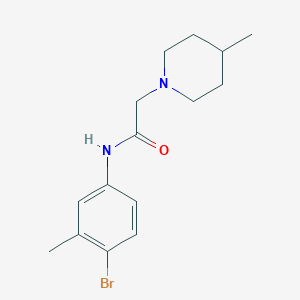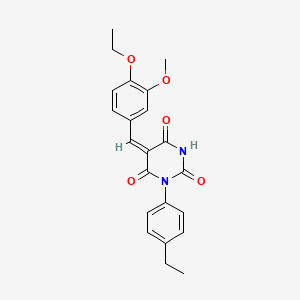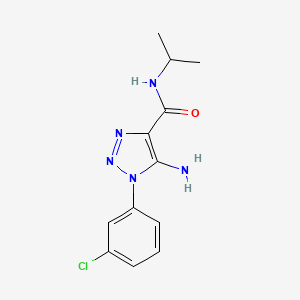
1-(1-Adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone is a synthetic organic compound that features an adamantyl group and a nitroimidazole moiety. Compounds containing adamantyl groups are known for their rigidity and stability, while nitroimidazoles are often associated with antimicrobial and antiprotozoal activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Nitroimidazole Synthesis: The nitroimidazole moiety can be synthesized by nitration of an imidazole derivative.
Coupling Reaction: The adamantyl intermediate and the nitroimidazole derivative are then coupled through a suitable linker, such as an ethanone group, under specific reaction conditions (e.g., using a base or a catalyst).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1-(1-Adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiprotozoal properties.
Medicine: Investigated for its potential use in treating infections caused by bacteria and protozoa.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(1-Adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone likely involves:
Interaction with Biological Targets: The nitroimidazole moiety may interact with microbial DNA, leading to the inhibition of nucleic acid synthesis.
Pathways Involved: The compound may generate reactive oxygen species (ROS) that cause damage to microbial cells.
相似化合物的比较
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Tinidazole: Another nitroimidazole used to treat infections.
Adapalene: Contains an adamantyl group and is used in dermatology.
Uniqueness
1-(1-Adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone is unique due to the combination of the adamantyl group and the nitroimidazole moiety, which may confer enhanced stability and specific biological activities compared to other similar compounds.
属性
IUPAC Name |
1-(1-adamantyl)-2-(2-methyl-4-nitroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10-17-15(19(21)22)9-18(10)8-14(20)16-5-11-2-12(6-16)4-13(3-11)7-16/h9,11-13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGOFAXESZWSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine](/img/structure/B5077652.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5077664.png)

![(2,5-dimethoxyphenyl)[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5077674.png)

![1-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5077701.png)

![N-tert-butyl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide](/img/structure/B5077720.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5077723.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5077730.png)
![1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride](/img/structure/B5077734.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide](/img/structure/B5077740.png)

